(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide

Catalog No.
S8208958
CAS No.
M.F
C14H22N2OS
M. Wt
266.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl...

Product Name

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide

IUPAC Name

(2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylpropanamide

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

InChI

InChI=1S/C14H22N2OS/c1-10(2)16(14(17)11(3)15)9-12-5-7-13(18-4)8-6-12/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1

InChI Key

HKLVSPIVSHUHBT-NSHDSACASA-N

SMILES

CC(C)N(CC1=CC=C(C=C1)SC)C(=O)C(C)N

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)SC)C(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral compound featuring a propionamide structure with an isopropyl group and a 4-methylsulfanyl-benzyl substituent. Its molecular formula is C14H20N2OS, indicating the presence of nitrogen, sulfur, and oxygen alongside carbon and hydrogen. The compound is notable for its potential biological activity and applications in medicinal chemistry.

Typical of amides and amines, such as:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The amino group can be acylated by various acyl chlorides or anhydrides, modifying its reactivity and properties.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions facilitate the exploration of structure-activity relationships in drug design.

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide exhibits potential biological activities, particularly as a modulator of enzyme functions. Compounds with similar structures have been studied for their effects on various biological pathways, including:

  • Inhibition of Enzymatic Activity: Similar compounds have shown promise in inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism .
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity due to their ability to interact with bacterial cell membranes.

The synthesis of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.
  • Reactions Involved:
    • Formation of the Amide Bond: This can be accomplished via coupling reactions between an amino acid and an appropriate acid chloride or anhydride under basic conditions.
    • Chirality Induction: Chiral auxiliaries or catalysts may be used to ensure the desired stereochemistry is achieved during synthesis.

Interaction studies involving (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against target proteins or cells.

These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide. Here are a few notable ones:

Compound NameStructure FeaturesUnique Aspects
2-Amino-n-isopropylbenzamideContains an isopropyl group and an amino groupLacks the 4-methylsulfanyl substituent
N-(4-Methylsulfanyl)benzamideBenzamide structure with a methylsulfanyl groupDoes not contain the propionamide moiety
N-Isopropyl-3-(4-methylthio)anilineAniline derivative with methylthio substitutionDifferent functional groups affecting reactivity

These compounds highlight the unique features of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide, particularly its specific combination of functional groups that may influence its biological activity.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

266.14528450 g/mol

Monoisotopic Mass

266.14528450 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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